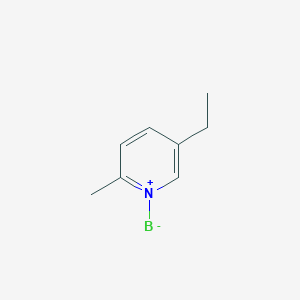
(5-Ethyl-2-methylpyridin-1-ium-1-yl)trihydroborate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-Ethyl-2-methylpyridin-1-ium-1-yl)trihydroborate is a chemical compound known for its unique structure and properties. It is a borane complex with a pyridine derivative, making it a valuable reagent in various chemical reactions, particularly in organic synthesis and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5-Ethyl-2-methylpyridin-1-ium-1-yl)trihydroborate typically involves the reaction of 5-Ethyl-2-methylpyridine with a borane-tetrahydrofuran complex. The reaction is carried out under controlled conditions to ensure the formation of the desired borane complex .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful handling of reagents and maintaining specific reaction conditions to achieve high yields and purity. The compound is often produced in facilities equipped with advanced safety and quality control measures .
Analyse Chemischer Reaktionen
Types of Reactions
(5-Ethyl-2-methylpyridin-1-ium-1-yl)trihydroborate undergoes various chemical reactions, including:
Reduction: It acts as a reducing agent in several organic reactions.
Substitution: The compound can participate in substitution reactions, where the borane group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include organometallic reagents and other borane complexes. The reactions are typically carried out under inert atmosphere conditions to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in reduction reactions, the compound can reduce carbonyl groups to alcohols .
Wissenschaftliche Forschungsanwendungen
(5-Ethyl-2-methylpyridin-1-ium-1-yl)trihydroborate has several applications in scientific research:
Wirkmechanismus
The mechanism of action of (5-Ethyl-2-methylpyridin-1-ium-1-yl)trihydroborate involves its ability to donate hydride ions (H-) in reduction reactions. This property makes it an effective reducing agent. The molecular targets and pathways involved depend on the specific reaction and application .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Borane-tetrahydrofuran complex: Another borane complex used as a reducing agent.
Borane-dimethyl sulfide complex: Similar in function but with different solubility and reactivity properties.
Uniqueness
(5-Ethyl-2-methylpyridin-1-ium-1-yl)trihydroborate is unique due to its specific structure, which imparts distinct reactivity and selectivity in chemical reactions. Its ability to form stable complexes with various substrates makes it a versatile reagent in both research and industrial applications .
Eigenschaften
Molekularformel |
C8H11BN |
|---|---|
Molekulargewicht |
131.99 g/mol |
InChI |
InChI=1S/C8H11BN/c1-3-8-5-4-7(2)10(9)6-8/h4-6H,3H2,1-2H3 |
InChI-Schlüssel |
NHLPUHQNHDWXBY-UHFFFAOYSA-N |
Kanonische SMILES |
[B-][N+]1=C(C=CC(=C1)CC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


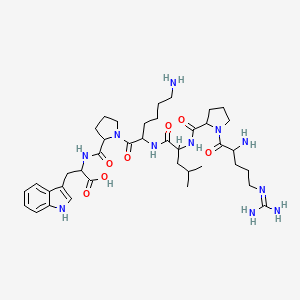
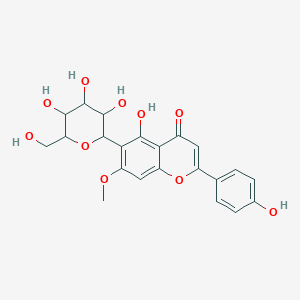

![N-(4-([(2-Amino-4-hydroxypteridin-6-yl)methyl]amino)benzoyl)glutamic acid dihydrate](/img/structure/B13384071.png)
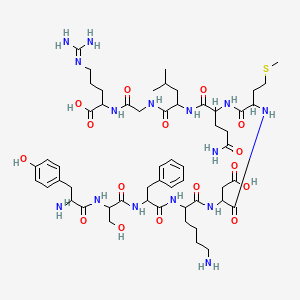
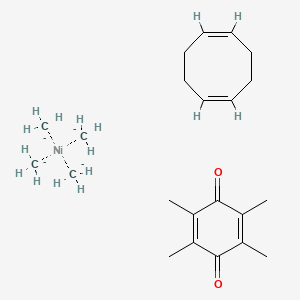
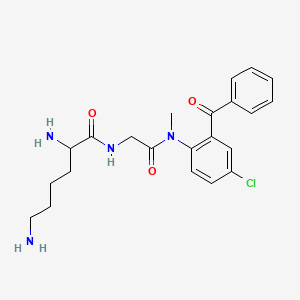
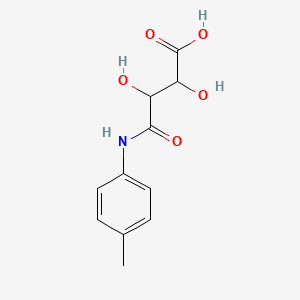
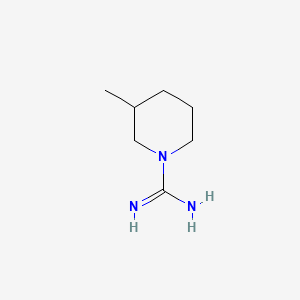
![1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-hydroxyhydropyridin-2-one](/img/structure/B13384111.png)
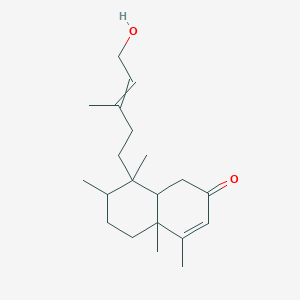
![Hydrogen bis[1-[(5-chloro-2-hydroxyphenyl)azo]-2-naphtholato(2-)]chromate(1-)](/img/structure/B13384115.png)
![2-[[2-(dimethylamino)-3-methylbutanoyl]amino]-N-[1-[2-[3-[(1-hydroxy-1-phenylpropan-2-yl)amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-N,3-dimethylbutanamide](/img/structure/B13384119.png)
![5-[2-(benzenesulfonyl)ethyl]-3-[(1-methylpyrrolidin-2-yl)methyl]-1H-indole;hydrobromide](/img/structure/B13384127.png)
